4-Oxo-1H,4H-imidazo[2,1-C][1,2,4]triazine-3-carboxylic acid

Phosphodiesterase 2A (PDE2A) Selectivity Neuropsychiatric Drug Discovery

4‑Oxo‑1H,4H‑imidazo[2,1‑C][1,2,4]triazine‑3‑carboxylic acid (CAS 112298‑49‑4, molecular weight 180.12 g mol⁻¹, formula C₆H₄N₄O₃) is a nitrogen‑rich fused heterocycle belonging to the imidazo[2,1‑c][1,2,4]triazine family [REFS‑1]. The compound features a 4‑oxo substitution and a free carboxylic acid handle, which positions it as a versatile chemical biology probe and a privileged scaffold for medicinal chemistry programs targeting phosphodiesterases, kinases, and neuroprotective pathways [REFS‑2].

Molecular Formula C6H4N4O3
Molecular Weight 180.12 g/mol
Cat. No. B7903611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-1H,4H-imidazo[2,1-C][1,2,4]triazine-3-carboxylic acid
Molecular FormulaC6H4N4O3
Molecular Weight180.12 g/mol
Structural Identifiers
SMILESC1=CN2C(=O)C(=NNC2=N1)C(=O)O
InChIInChI=1S/C6H4N4O3/c11-4-3(5(12)13)8-9-6-7-1-2-10(4)6/h1-2H,(H,7,9)(H,12,13)
InChIKeyYSZOOGMYQMHQAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4‑Oxo‑1H,4H‑imidazo[2,1‑C][1,2,4]triazine‑3‑carboxylic Acid – Sourcing, Specifications, and Core Differentiation


4‑Oxo‑1H,4H‑imidazo[2,1‑C][1,2,4]triazine‑3‑carboxylic acid (CAS 112298‑49‑4, molecular weight 180.12 g mol⁻¹, formula C₆H₄N₄O₃) is a nitrogen‑rich fused heterocycle belonging to the imidazo[2,1‑c][1,2,4]triazine family [REFS‑1]. The compound features a 4‑oxo substitution and a free carboxylic acid handle, which positions it as a versatile chemical biology probe and a privileged scaffold for medicinal chemistry programs targeting phosphodiesterases, kinases, and neuroprotective pathways [REFS‑2]. Unlike the more common imidazo[1,2‑c] or pyrazolo[1,5‑a] triazine isomers, the specific [2,1‑c] ring fusion confers a unique geometry that influences both synthetic accessibility and biological target engagement [REFS‑3].

Why an Imidazo[2,1‑C]triazine‑3‑carboxylic Acid Cannot Be Replaced by a Simple 1,2,4‑Triazine or an Ester Analog – Key Procurement Considerations


General‑purpose heterocyclic carboxylic acids (e.g., 1,2,4‑triazine‑3‑carboxylic acid) lack the fused imidazole ring that is essential for π‑stacking interactions with aromatic residues in PDE and kinase active sites [REFS‑1]. Conversely, the corresponding ethyl or methyl esters require additional hydrolysis steps that introduce batch‑to‑batch variability in downstream coupling reactions; the free acid form of 4‑Oxo‑1H,4H‑imidazo[2,1‑C][1,2,4]triazine‑3‑carboxylic acid is directly compatible with standard amide bond formation chemistry, thereby reducing synthetic cycle time and impurity burdens [REFS‑2]. Furthermore, the [2,1‑c] regioisomer exhibits a distinct electronic distribution compared to the [1,2‑c] analog, which has been linked to improved selectivity over off‑target phosphodiesterase isoforms – a property that cannot be achieved by simple substitution within the triazine series [REFS‑3].

Quantitative Evidence Guide – Head‑to‑Head and Class‑Level Differentiation of 4‑Oxo‑1H,4H‑imidazo[2,1‑C][1,2,4]triazine‑3‑carboxylic Acid


Scaffold‑Dependent PDE2A Selectivity: Imidazo[2,1‑c]triazine vs. Pyrazolo[1,5‑a]triazine Core

A benzo‑fused imidazo[2,1‑c][1,2,4]triazine derivative (BIT1) displayed 82.9% inhibition of PDE2A at 10 nM and an IC₅₀ of 3.33 nM with 16‑fold selectivity over PDE10A [REFS‑1]. In contrast, a representative pyrazolo[1,5‑a][1,3,5]triazine‑based PDE2A inhibitor achieved an IC₅₀ of 1.99 nM but exhibited only 960‑fold selectivity over PDE10A (IC₅₀ = 1910 nM) [REFS‑2]. Although the pyrazolo scaffold yields a slightly lower absolute IC₅₀, the imidazo[2,1‑c] core provides a more balanced selectivity window, which is critical for CNS applications where PDE10A inhibition can confound behavioral readouts.

Phosphodiesterase 2A (PDE2A) Selectivity Neuropsychiatric Drug Discovery

Lipophilicity Compliance: Imidazo[2,1‑c]triazine‑3,4‑diones vs. Conventional 1,2,4‑Triazines

Reversed‑phase HPLC determination of 8‑aryl‑2,6,7,8‑tetrahydroimidazo[2,1‑c][1,2,4]triazine‑3,4‑diones yielded experimental log D₇.₄ values ranging from 1.8 to 3.2, fully compliant with Lipinski’s rule of five (log P < 5) [REFS‑1]. In contrast, simple 1,2,4‑triazine‑3‑carboxylic acid derivatives frequently exhibit log P values below 0.5, leading to poor passive membrane permeability and limited utility in cellular assays [REFS‑2]. The imidazo[2,1‑c] core thus strikes a balance between adequate aqueous solubility (predicted log S ≈ −2.5) and favorable permeability, a property that is difficult to achieve with monocyclic triazine acids.

Lipophilicity Drug‑likeness ADME Optimization

Direct Carboxylic Acid Handle: Synthetic Efficiency vs. Ester Precursors

4‑Oxo‑1H,4H‑imidazo[2,1‑C][1,2,4]triazine‑3‑carboxylic acid is supplied as the free acid (purity ≥ 95% by HPLC) [REFS‑1], enabling direct amide bond formation with amine‑containing building blocks via standard HATU or EDC coupling protocols. In contrast, the commercially available ethyl ester analog requires a saponification step (LiOH/THF/water, 2–4 h) followed by acidification and extraction, which introduces an average 15–20% yield loss and can generate up to 5% epimerization by‑products when chiral amines are present [REFS‑2]. The free acid form thus shortens the synthesis sequence by one step and improves the overall atom economy of library production.

Amide Coupling Synthetic Tractability Combinatorial Library Design

Neuroprotective Activity of the Imidazo[2,1‑c][1,2,4]triazine Core: H₂O₂‑Induced Oxidative Stress Model

Imidazo[2,1‑c][1,2,4]triazine derivatives bearing a C‑6 aryl substituent have been shown to protect SH‑SY5Y human neuroblastoma cells against H₂O₂‑induced oxidative stress, with four compounds activating the PI3K/Akt pro‑survival pathway and inhibiting ERK‑mediated apoptosis at concentrations ranging from 1–10 µM [REFS‑1]. While this study did not directly test 4‑oxo‑1H,4H‑imidazo[2,1‑C][1,2,4]triazine‑3‑carboxylic acid, the demonstrated neuroprotective effect is scaffold‑dependent; isosteric pyrazolo[1,5‑a]triazines or unsubstituted triazines did not exhibit comparable dual‑pathway modulation in the same assay system [REFS‑2]. These findings support the premise that the [2,1‑c] imidazotriazine core uniquely engages cellular stress‑response networks, making it a prime candidate for neurodegenerative disease‑focused chemical biology.

Neuroprotection Oxidative Stress SH‑SY5Y Neuroblastoma

Optimal Application Scenarios for 4‑Oxo‑1H,4H‑imidazo[2,1‑C][1,2,4]triazine‑3‑carboxylic Acid Based on Quantitative Evidence


PDE2A‑Selective Probe Library Construction for CNS PET Tracer Development

Given the 16‑fold PDE2A/PDE10A selectivity window demonstrated by the imidazo[2,1‑c]triazine core [REFS‑1], this carboxylic acid is an ideal anchor for rapid amide‑based diversification to generate focused libraries aiming to optimize selectivity further while maintaining sub‑nanomolar potency. The free acid eliminates ester hydrolysis steps, enabling parallel synthesis of 50–100 analogs in a single campaign.

Neuroprotective Phenotypic Screening in Oxidative‑Stress Disease Models

The scaffold has been validated in SH‑SY5Y oxidative‑stress assays, where it activates the PI3K/Akt pathway and inhibits ERK‑driven apoptosis [REFS‑2]. Researchers can directly use the carboxylic acid to append moieties that enhance blood‑brain barrier permeability, confident that the core itself contributes to the protective phenotype.

Fragment‑Based Lead Discovery for Kinase and Phosphodiesterase Targets

With a molecular weight of only 180 Da and a balanced log D (1.8–3.2 for core‑matched analogs) [REFS‑3], the compound meets fragment‑based screening criteria. Its carboxylic acid group serves as a native anchor for fragment growth via amide coupling, while the rigid fused ring provides a defined vector for structure‑based design.

Combinatorial Library Synthesis for Drug‑likeness Optimization

The compound’s physicochemical profile—log D within the 1–3 range and predicted log S ≈ −2.5—positions it as a privileged starting point for libraries that require a balanced permeability‑solubility profile [REFS‑3]. Its direct coupling capability further streamlines automated library production, reducing the per‑compound synthesis cost.

Quote Request

Request a Quote for 4-Oxo-1H,4H-imidazo[2,1-C][1,2,4]triazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.